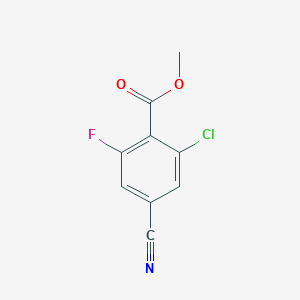

Methyl 2-chloro-4-cyano-6-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-cyano-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIHXCHXXDVJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to Methyl 2 Chloro 4 Cyano 6 Fluorobenzoate and Its Derivatives

Precursor Synthesis and Functionalization Pathways

The foundation of a successful synthesis for a complex molecule like Methyl 2-chloro-4-cyano-6-fluorobenzoate lies in the efficient preparation of its precursors. This section outlines the key pathways to construct the halogenated and nitrile-substituted benzoic acid core.

Synthesis of Halogenated and Nitrile-Substituted Benzoic Acid Precursors

The synthesis of the core benzoic acid structure with the desired halogen and nitrile substituents can be approached from various starting materials. One common strategy involves the modification of readily available anilines or toluenes through a series of functional group interconversions.

For instance, a plausible route to a key precursor, 2-chloro-4-fluorobenzoic acid, can start from m-chloroaniline. This process involves several steps, including amino group protection, formylation via a Vilsmeier-Haack reaction, oxidation to a carboxylic acid, and a fluorination reaction. google.com Another patented method describes the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile. This involves a diazotization reaction to generate 2-chloro-4-fluorobenzonitrile (B42565), which is then hydrolyzed under acidic or basic conditions to yield the desired benzoic acid. patsnap.com

The synthesis of 2-chloro-6-fluorobenzoic acid has also been described, often involving diazotization, fluorination, and subsequent hydrolysis of a nitrile intermediate. researchgate.net The strategic introduction of the cyano group is often a critical step. A patent for the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester highlights a two-step process starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. This involves a diazotization-iodination followed by a cyanation reaction. google.com

Table 1: Examples of Precursor Synthesis for Halogenated Benzoic Acids

| Starting Material | Key Reactions | Product | Reported Yield |

|---|---|---|---|

| m-Chloroaniline | Amino protection, Vilsmeier-Haack, Oxidation, Fluorination | 2-Chloro-4-fluorobenzoic acid | ≥ 85% |

| 2-Chloro-4-aminobenzonitrile | Diazotization, Hydrolysis | 2-Chloro-4-fluorobenzoic acid | High |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Diazotization-iodination, Cyanation | 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester | Not specified |

This table is interactive. You can sort and filter the data.

Introduction of Ester and Cyano Functionalities

Once a suitable benzoic acid precursor is obtained, the next critical steps involve the introduction of the methyl ester and the cyano group.

The esterification of benzoic acids, including sterically hindered ones, can be achieved through various methods. acs.orgresearchgate.netacs.org A common laboratory and industrial method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. For sterically hindered benzoic acids, alternative methods like using diazomethane (B1218177) or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with methanol (B129727) may be employed.

The introduction of the cyano group is often accomplished via a Sandmeyer reaction. This reaction involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the corresponding benzonitrile (B105546). This method is a versatile tool for introducing a cyano group onto an aromatic ring. chemicalbook.com

Aromatic Substitution Methodologies

The strategic placement of substituents on the aromatic ring is governed by the principles of electrophilic and nucleophilic aromatic substitution. The directing effects of the existing groups on the ring play a crucial role in determining the position of incoming substituents.

Nucleophilic Aromatic Substitution (SNAr) for Halogen and Cyano Introduction

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing halogens and the cyano group, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, SNAr can be utilized to replace a suitable leaving group, such as a nitro group or another halogen, with a cyanide ion or a fluoride (B91410) ion.

The presence of electron-withdrawing groups ortho or para to the leaving group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. The cyano group itself is a strong electron-withdrawing group, which can activate the ring for further nucleophilic substitutions.

Electrophilic Aromatic Substitution for Directed Functionalization

Electrophilic aromatic substitution (EAS) is fundamental for introducing substituents onto a benzene (B151609) ring. However, in the synthesis of highly substituted and deactivated rings like that of this compound, the application of EAS needs to be carefully considered.

The existing chloro, fluoro, and cyano groups are all deactivating and will direct incoming electrophiles to specific positions. For instance, halogens are ortho, para-directing but deactivating, while the cyano group is a meta-directing and strongly deactivating group. Therefore, the order of introduction of these substituents is critical to achieve the desired substitution pattern. It is often more strategic to introduce activating or less deactivating groups first, and then modify them or introduce the strongly deactivating groups later in the synthetic sequence.

Multi-step Reaction Sequence Design and Optimization

A retrosynthetic analysis would likely identify 2-chloro-4-cyano-6-fluorobenzoic acid as the immediate precursor. The synthesis of this key intermediate would then be the primary focus. A possible synthetic route could involve:

Halogenation and Nitration: Starting with a suitable precursor, selective halogenation and nitration reactions can be employed to introduce the chloro, fluoro, and a nitro group (a precursor to the cyano group). The regioselectivity of these reactions would be guided by the directing effects of the substituents present at each stage.

Reduction and Diazotization: The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt.

Cyanation: The diazonium salt can then undergo a Sandmeyer reaction to introduce the cyano group.

Esterification: Finally, the carboxylic acid is esterified to yield the target molecule, this compound.

Table 2: Key Reaction Types in the Synthesis of Polysubstituted Benzoates

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Electrophilic Halogenation | X₂, Lewis Acid | Introduction of Chloro/Bromo group |

| Nitration | HNO₃, H₂SO₄ | Introduction of Nitro group (Cyano precursor) |

| Reduction of Nitro Group | H₂, Pd/C or Sn, HCl | Conversion of Nitro to Amino group |

| Sandmeyer Reaction | NaNO₂, HX; CuCN | Conversion of Amino to Cyano group |

| Fischer Esterification | CH₃OH, H₂SO₄ | Conversion of Carboxylic acid to Methyl ester |

| Nucleophilic Aromatic Substitution | NaCN or KF | Introduction of Cyano or Fluoro group |

This table is interactive. You can sort and filter the data.

Diazotization and Halogen Exchange Reactions

A primary route for introducing halogen atoms, particularly fluorine, onto an aromatic ring is through the transformation of an aryl amine. This process involves two key steps: diazotization followed by a substitution reaction.

First, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂) or a nitrite (B80452) salt (like NaNO₂) under acidic conditions. youtube.com This diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles. youtube.commasterorganicchemistry.com

For the introduction of fluorine, the Balz-Schiemann reaction is a classic and effective method. masterorganicchemistry.comresearchgate.net In this reaction, the aryl diazonium salt is treated with fluoroboric acid (HBF₄). This results in the formation of an aryl diazonium tetrafluoroborate (B81430) salt, which is often stable enough to be isolated. masterorganicchemistry.com Gentle heating of this salt then causes it to decompose, releasing nitrogen gas and boron trifluoride (BF₃), and yielding the desired aryl fluoride. masterorganicchemistry.com

This strategy is highly relevant for synthesizing precursors to the target compound. For instance, a suitably substituted aniline (B41778) can be converted to its corresponding fluoro derivative, establishing a key part of the molecule's structure. A similar approach, the Sandmeyer reaction, uses copper(I) halides (CuCl, CuBr) to introduce chloro or bromo substituents, or copper(I) cyanide (CuCN) to install a cyano group. youtube.com A synthesis method for a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, utilizes the diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, followed by reaction with an iodide source to form an intermediate, which is then cyano-substituted. google.com

Table 1: Key Diazotization-Based Reactions

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Balz-Schiemann Reaction | 1. NaNO₂, HCl2. HBF₄, Heat | Aryl Fluoride (-F) |

| Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuCl / CuBr | Aryl Chloride (-Cl) / Aryl Bromide (-Br) |

| Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuCN | Aryl Cyanide (-CN) |

Nitration and Reduction Strategies for Amine Precursors

The amine group, essential for diazotization reactions, is typically introduced onto the aromatic ring via the reduction of a nitro group. The synthesis of an amine precursor begins with electrophilic aromatic substitution, specifically nitration. youtube.com

Nitration involves treating an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemistrysteps.com The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. The regioselectivity of this step is governed by the electronic properties of the substituents already present on the ring.

Once the nitro group is in place, it can be reduced to a primary amine (-NH₂). Several methods are available for this transformation:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. youtube.com It is a clean and efficient method. A synthesis for methyl 5-amino-2-chloro-4-fluorobenzoate employs 10% Pd/C and hydrogen gas to reduce the corresponding nitro compound. chemicalbook.com

Metal-Acid Reduction: A classic method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comchemistrysteps.com

Direct nitration of aniline itself is often problematic as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. ncert.nic.in Furthermore, the amine group is susceptible to oxidation. rsc.org To overcome this, the amine is often protected as an acetanilide (B955) before nitration, which makes it less activating and directs ortho/para substitution. The protecting group can then be removed by hydrolysis. rsc.org

Formylation Reactions (e.g., Vilsmeier-Haack) and Subsequent Transformations

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgchemistrysteps.com The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). jk-sci.com These reagents combine to form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgchemistrysteps.com

The aromatic substrate attacks the Vilsmeier reagent, and after an aqueous workup, an aryl aldehyde is produced. jk-sci.com This reaction typically requires the aromatic ring to be activated by electron-donating groups, such as in anilines or phenols. wikipedia.orgchemistrysteps.com The formylation generally occurs at the para position to the activating group unless it is blocked. jk-sci.com One synthetic route for 2-chloro-4-fluorobenzoic acid employs a Vilsmeier-Haack reaction for formylation as a key step. google.com

Once the formyl group is installed, it can be transformed into other functional groups. For example, the aldehyde can be oxidized to a carboxylic acid (-COOH), which is a necessary precursor for the final methyl benzoate (B1203000) ester. This two-step sequence—formylation followed by oxidation—provides a versatile route to substituted benzoic acids.

Table 2: Vilsmeier-Haack Reaction Components

| Component | Example | Role |

|---|---|---|

| Formamide Derivative | N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Acid Halide | Phosphorus oxychloride (POCl₃) | Activates the formamide |

| Substrate | Electron-rich arene (e.g., aniline derivative) | Compound to be formylated |

Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on catalytic methods, particularly those using transition metals, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions for Aromatic Linkages (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, especially between sp²-hybridized carbon atoms. libretexts.org The Suzuki-Miyaura coupling reaction is a prominent example, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium(0) catalyst and a base. libretexts.orgbohrium.com

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. bohrium.com In the context of synthesizing derivatives of this compound, the Suzuki-Miyaura reaction could be used to attach various aryl or vinyl groups to the benzene ring. For example, a bromo- or iodo-substituted benzoate precursor could be coupled with different arylboronic acids to generate a library of biphenyl (B1667301) derivatives. researchgate.netasianpubs.org The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms C-N bonds by coupling an aryl halide with a primary or secondary amine. libretexts.org This method is crucial for synthesizing aniline derivatives, which can serve as precursors for diazotization or as final products themselves. bohrium.commdpi.comresearchgate.net

Table 3: Overview of Suzuki-Miyaura Coupling Components

| Component | Role in Reaction | Typical Examples |

|---|---|---|

| Electrophile | Provides one carbon fragment | Aryl halides (Ar-I, Ar-Br), Aryl triflates |

| Nucleophile | Provides the second carbon fragment | Arylboronic acids (Ar-B(OH)₂), Boronic esters |

| Catalyst | Facilitates the coupling cycle | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | Activates the boronic acid | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

Other Metal-Mediated Transformations in Benzoate Synthesis

While palladium is dominant in cross-coupling, other transition metals also play significant roles in synthesizing substituted benzoates and related compounds. rsc.org For instance, metal-organic frameworks have been formed through the reaction of benzoate with cationic inorganic materials, such as lead-based structures. rsc.org

In the field of esterification, solid acid catalysts containing metals like zirconium and titanium have been used to prepare methyl benzoate compounds from various benzoic acids and methanol. researchgate.net Such heterogeneous catalysts offer advantages in terms of separation and reusability. Additionally, yttrium-based materials have been synthesized using benzyl (B1604629) alcohol and yttrium nitrate, leading to the formation of yttrium oxide-benzoate hybrids through a process involving a Cannizzaro-like reaction. researchgate.net These alternative metal-mediated processes highlight the diverse catalytic landscape available for the synthesis and functionalization of benzoate structures.

Green Chemistry Considerations in Synthetic Routes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of complex aromatic compounds is crucial for environmental sustainability.

Key green chemistry considerations include:

Solvent Choice: Many traditional organic reactions use volatile and toxic organic solvents. A major goal of green chemistry is to replace these with more benign alternatives like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs), or to conduct reactions under solvent-free conditions. nih.govmdpi.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and environmental friendliness. chemistryviews.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Reactions like catalytic additions are highly atom-economical, whereas substitution reactions that generate stoichiometric byproducts are less so.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. numberanalytics.com The development of efficient and recyclable catalysts is a central theme in green synthesis. rsc.org

Renewable Feedstocks: Traditionally, aromatic compounds are derived from fossil fuels. rsc.org Research is increasingly focused on producing these valuable chemicals from renewable resources such as biomass and agricultural waste. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

In the context of synthesizing this compound, green approaches could involve developing catalytic nitration methods that avoid strong acids, using water as a solvent for coupling reactions, and designing recyclable catalysts for halogenation and esterification steps. chemistryviews.orgscranton.edu The shift from traditional, often hazardous, procedures to more sustainable alternatives is a continuing goal in modern chemical synthesis. researchgate.netijsra.net

Advanced Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 4 Cyano 6 Fluorobenzoate

Halogen Reactivity and Substitution Dynamics

The benzene (B151609) ring of Methyl 2-chloro-4-cyano-6-fluorobenzoate is substituted with two different halogen atoms, chlorine and fluorine. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr), is governed by the electronic environment of the ring.

Nucleophilic Substitution Reactions at Halogenated Positions

The aromatic ring is highly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the cyano (-CN) and methyl ester (-COOCH3) groups. This electron deficiency activates the ring towards attack by nucleophiles. In principle, a nucleophile can attack the carbon atom bearing either the chlorine or the fluorine atom.

The relative reactivity of the halogens in SNAr reactions is a subject of detailed study. Generally, fluorine is a better leaving group than chlorine in SNAr because the C-F bond is highly polarized, making the carbon atom more electrophilic, and the fluoride (B91410) ion is a poor leaving group in terms of acidity but its departure is facilitated in the rate-determining addition step. The position of the substituents is also critical. The fluorine atom is ortho to the ester and para to the chlorine, while the chlorine is ortho to the cyano group and para to the fluorine. Both positions are activated by the electron-withdrawing substituents.

While specific experimental data on the regioselective substitution of this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight. For instance, in related dichloro-substituted heterocyclic systems, the position of attack is often highly regioselective, determined by the cumulative electronic influence of the ring substituents. nih.govmdpi.com Theoretical studies using Density Functional Theory (DFT) on similar molecules have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can predict the most likely site for nucleophilic attack. nih.gov For this compound, it is plausible that substitution of the fluorine atom would be kinetically favored in many SNAr reactions.

Influence of Halogen Substituents on Aromatic Ring Activation

The substituents on the benzene ring profoundly influence its reactivity. Halogens, the cyano group, and the ester group are all classified as deactivating groups in the context of electrophilic aromatic substitution because they withdraw electron density from the ring, making it less attractive to electrophiles.

However, for nucleophilic aromatic substitution (SNAr), the opposite is true. Electron-withdrawing groups are essential for activating the ring by stabilizing the negative charge of the Meisenheimer complex intermediate. In this compound, the cumulative electron-withdrawing power of four substituents (Cl, F, CN, COOCH3) makes the ring highly activated for SNAr reactions.

The activating influence of these groups can be summarized as follows:

Inductive Effect (-I): All four substituents exert a strong electron-withdrawing inductive effect due to the high electronegativity of the F, Cl, O, and N atoms.

Resonance Effect (-M/-R): The cyano and ester groups withdraw electron density via resonance, further delocalizing and stabilizing the negative charge in the Meisenheimer intermediate. Halogens have a competing effect: they can donate electron density through resonance (+R) via their lone pairs, but this effect is weak and generally outweighed by their strong -I effect.

This combination of effects results in a significantly electron-poor aromatic system, primed for reaction with a wide range of nucleophiles such as amines, alkoxides, and thiolates.

Nitrile Group Transformations

The cyano group is a versatile functional group that can undergo various transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid.

Reduction Reactions of the Cyano Moiety to Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Several reagents are available for this conversion, with varying degrees of functional group tolerance, which is a key consideration for a multifunctional molecule like this compound. The primary product of this reaction would be Methyl 2-chloro-4-(aminomethyl)-6-fluorobenzoate.

Common methods for the reduction of aromatic nitriles are applicable and are summarized in the table below.

| Reagent/System | Typical Conditions | Functional Group Tolerance & Notes |

| Ammonia (B1221849) Borane (B79455) (NH3BH3) | Thermal decomposition, often without a catalyst. organic-chemistry.orgorganic-chemistry.org | High tolerance for many functional groups, including esters and halogens. Environmentally benign byproducts (H2, NH3). organic-chemistry.orgorganic-chemistry.org |

| Borane Complexes (BH3·THF, BH3·SMe2) | Typically in THF with heating. commonorganicchemistry.com | Effective for nitrile reduction. Borane can also reduce esters, so chemoselectivity may be an issue without careful control of conditions. |

| Catalytic Hydrogenation | H2 gas with catalysts like Raney Nickel or Palladium on Carbon (Pd/C). commonorganicchemistry.com | Can be highly effective, but may also lead to dehalogenation (hydrodehalogenation), particularly with Pd/C. The addition of ammonia can suppress the formation of secondary amine byproducts. commonorganicchemistry.com |

| Borane-Catalyzed Hydroboration | Borane catalyst (e.g., H3B·SMe2) with a hydride source like pinacolborane (HBpin). nih.gov | Shows good chemoselectivity, tolerating ester and nitro groups. nih.gov |

For this compound, a mild reducing agent like ammonia borane or a carefully controlled borane-catalyzed system would be preferable to avoid unwanted side reactions such as reduction of the ester or removal of the halogen substituents. organic-chemistry.orgorganic-chemistry.orgnih.gov

Hydrolysis and Other Derivatizations of the Cyano Group

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, proceeding through a carboxamide intermediate. This would transform this compound into a di-acid derivative.

Acidic Hydrolysis: Heating with aqueous acid (e.g., H2SO4) can convert the nitrile to a carboxylic acid. A patent for the synthesis of the related 2-chloro-4-fluorobenzoic acid describes the hydrolysis of 2-chloro-4-fluorobenzonitrile (B42565) by heating it to 100°C in a 90% sulfuric acid solution. Applying similar conditions to the title compound would likely hydrolyze both the nitrile and the ester group, yielding 2-chloro-6-fluoro-1,4-benzenedicarboxylic acid.

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521), typically with heating, also facilitates hydrolysis. google.com This process, known as saponification, would hydrolyze both the nitrile and the ester, resulting in the corresponding dicarboxylate salt. Subsequent acidification would then yield the di-acid.

It is challenging to selectively hydrolyze the nitrile without affecting the ester functionality under typical hydrolysis conditions, as both groups are susceptible to these reagents.

Ester Functionality Transformations

The methyl ester group is another key reactive site in the molecule. It can undergo hydrolysis, reduction, or be converted into other carboxylic acid derivatives.

Hydrolysis (Saponification): As mentioned, basic hydrolysis is a standard reaction for esters, converting them into a carboxylate salt. libretexts.org This is typically achieved by heating with aqueous NaOH or KOH. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Reduction: The ester can be reduced to a primary alcohol, (2-chloro-4-cyano-6-fluorophenyl)methanol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH4). However, LiAlH4 would also reduce the nitrile group, leading to the formation of (4-(aminomethyl)-2-chloro-6-fluorophenyl)methanol. A milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures could potentially reduce the ester to an aldehyde, but it may also react with the nitrile. libretexts.org

Aminolysis: The ester can react with ammonia or primary/secondary amines to form the corresponding amide, 2-chloro-4-cyano-6-fluorobenzamide. libretexts.org This reaction often requires heating and can be slow but provides a direct route to amides.

The reactivity of the functional groups is summarized in the table below.

| Functional Group | Transformation | Reagents/Conditions | Potential Product |

| Halogens (Cl, F) | Nucleophilic Substitution | Amines, Alkoxides, etc. | Substituted benzoate (B1203000) derivative |

| Nitrile (-CN) | Reduction to Amine | NH3BH3, H2/Catalyst | Methyl 2-chloro-4-(aminomethyl)-6-fluorobenzoate |

| Nitrile (-CN) | Hydrolysis | H3O+ or OH-, heat | 2-chloro-6-fluorobenzene-1,4-dicarboxylic acid |

| Ester (-COOCH3) | Hydrolysis | H3O+ or OH-, heat | 2-chloro-4-cyano-6-fluorobenzoic acid |

| Ester (-COOCH3) | Reduction to Alcohol | LiAlH4 | (2-chloro-4-cyano-6-fluorophenyl)methanol |

| Ester (-COOCH3) | Aminolysis | NH3 or RNH2, heat | 2-chloro-4-cyano-6-fluorobenzamide |

Transesterification and Hydrolysis Mechanisms

The transesterification and hydrolysis of this compound are subject to considerable steric hindrance and electronic deactivation. The presence of two ortho substituents, a chloro and a fluoro group, sterically encumbers the carbonyl carbon of the methyl ester, making nucleophilic attack more challenging compared to unhindered esters.

Mechanistically, both acid-catalyzed and base-catalyzed hydrolysis are expected to proceed through a tetrahedral intermediate. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. The strong electron-withdrawing nature of the chloro, cyano, and fluoro substituents would increase the electrophilicity of the carbonyl carbon, which could partially offset the steric hindrance.

Transesterification would follow a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile. The reaction would likely require elevated temperatures and either a strong acid or base catalyst to overcome the steric barrier. The equilibrium nature of transesterification would necessitate the removal of the liberated methanol (B129727) to drive the reaction to completion.

Table 1: Predicted Relative Rates of Hydrolysis under Basic Conditions

| Compound | Relative Rate of Hydrolysis |

| Methyl Benzoate | 1 |

| Methyl 2-chlorobenzoate | 0.1 |

| Methyl 2,6-dichlorobenzoate | 0.01 |

| This compound | < 0.01 (estimated) |

This table presents hypothetical data to illustrate the expected impact of steric and electronic effects on the rate of hydrolysis. Actual experimental data is not available.

Ester Reduction Pathways

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (2-chloro-4-cyano-6-fluorophenyl)methanol, is anticipated to be a challenging transformation. Standard reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), would be required.

However, the use of strong nucleophilic hydrides like LiAlH4 could lead to competing side reactions. Nucleophilic attack at the aromatic ring, particularly at the positions activated by the electron-withdrawing groups, is a possibility, although less likely than attack at the highly electrophilic ester carbonyl. The cyano group is also susceptible to reduction by strong hydrides. Therefore, achieving selective reduction of the ester group would likely require careful control of reaction conditions, such as low temperatures and the use of less reactive hydride reagents, for instance, diisobutylaluminium hydride (DIBAL-H), which is known for the selective reduction of esters to aldehydes at low temperatures.

Another potential pathway for reduction is the Birch reduction, which involves dissolving metal reduction. ic.ac.uk Aromatic esters with electron-withdrawing groups are known to undergo reduction under Birch conditions. masterorganicchemistry.com This method could potentially offer an alternative to hydride-based reductions, although the harsh reaction conditions might affect the other functional groups present in the molecule.

Directed Aromatic Functionalization and Coupling Reactions

The substituted benzene ring of this compound is a versatile platform for further functionalization, particularly through cross-coupling reactions.

The chloro substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction would enable the formation of a new carbon-carbon bond at the 2-position, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

The success of the Suzuki-Miyaura coupling on this substrate would depend on the choice of catalyst, ligand, and reaction conditions. The steric hindrance around the chloro group and the presence of multiple electron-withdrawing groups could influence the efficiency of the catalytic cycle, particularly the oxidative addition step. acs.orgnih.gov Research on the Suzuki-Miyaura reactions of polychlorinated aromatics suggests that selective coupling at one chloro position is feasible. nih.gov

Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound

| Boronic Acid/Ester | Expected Product |

| Phenylboronic acid | Methyl 4-cyano-6-fluoro-[1,1'-biphenyl]-2-carboxylate |

| 2-Thienylboronic acid | Methyl 4-cyano-6-fluoro-2-(thiophen-2-yl)benzoate |

| Methylboronic acid | Methyl 4-cyano-6-fluoro-2-methylbenzoate |

This table illustrates potential products from a hypothetical Suzuki-Miyaura reaction.

The presence of multiple reactive sites on this compound raises important questions of chemo- and regioselectivity. In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the strong electron-withdrawing cyano and fluoro groups are activated towards nucleophilic attack. The regioselectivity of such reactions would be dictated by the relative activating/deactivating effects of the substituents and steric considerations. stackexchange.comnih.gov

In the context of cross-coupling reactions, the C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed processes. This difference in reactivity should allow for selective functionalization at the chloro-substituted position. The ester and cyano groups are generally stable under typical Suzuki-Miyaura conditions.

Reaction Kinetics and Thermodynamic Studies

Table 3: Estimated Thermodynamic Parameters for the Hydrolysis of this compound

| Parameter | Estimated Value |

| ΔH° (Enthalpy) | -5 to -10 kJ/mol |

| ΔS° (Entropy) | -10 to -20 J/(mol·K) |

| ΔG° (Gibbs Free Energy) | Slightly negative (spontaneous) |

This table provides estimated thermodynamic parameters for the hydrolysis reaction based on general principles. These are not experimentally determined values.

Sophisticated Spectroscopic Characterization Methodologies for Methyl 2 Chloro 4 Cyano 6 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The structure of Methyl 2-chloro-4-cyano-6-fluorobenzoate features a highly substituted benzene (B151609) ring with two aromatic protons, a methyl ester group, and three distinct types of NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group. The two aromatic protons (H-3 and H-5) are in different chemical environments and will appear as distinct signals. Due to coupling with the adjacent ¹⁹F nucleus and long-range proton-proton coupling, these signals would likely present as complex multiplets, specifically doublet of doublets. The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The presence of strongly electronegative substituents (F, Cl, CN) and the ester group will cause a wide dispersion of chemical shifts for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. Other aromatic carbons will also show smaller C-F couplings. The nitrile carbon (C≡N) has a characteristic chemical shift around 115-120 ppm, while the ester carbonyl carbon (C=O) will be significantly downfield, typically above 160 ppm.

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. researchgate.net For this compound, a single resonance is expected. The chemical shift of this fluorine atom is influenced by the other substituents on the ring. The signal will be split into a multiplet due to coupling with the ortho (H-5) and meta (H-3) protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted values are based on analysis of similar compounds such as 2-chloro-6-fluorobenzoic acid, methyl 4-cyanobenzoate, and other substituted benzonitriles. rsc.orgnih.govchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.8 - 8.0 | dd | Aromatic (H-3 or H-5) |

| ¹H | ~7.6 - 7.8 | dd | Aromatic (H-5 or H-3) |

| ¹H | ~3.95 | s | -OCH₃ |

| ¹³C | ~162 | s | C=O (ester) |

| ¹³C | ~160 (d, ¹JC-F ≈ 250 Hz) | d | C-F (C-6) |

| ¹³C | ~135 - 140 | m | C-Cl (C-2) |

| ¹³C | ~133 | m | C-H (Aromatic) |

| ¹³C | ~125 | m | C-H (Aromatic) |

| ¹³C | ~118 | m | C-CN (C-4) |

| ¹³C | ~115 | s | C≡N |

| ¹³C | ~110 | m | C-COOCH₃ (C-1) |

| ¹³C | ~53 | q | -OCH₃ |

| ¹⁹F | ~ -110 to -120 | m | Ar-F |

The choice of solvent can significantly influence NMR spectra by altering the electronic environment of the solute molecule through various interactions, such as hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). researchgate.netnih.gov For a polar molecule like this compound, these effects can be pronounced.

Non-Aromatic Solvents: In solvents like deuterated chloroform (B151607) (CDCl₃) and acetone-d₆, the chemical shifts are primarily influenced by the solvent's polarity. More polar solvents like acetone-d₆ can interact with the polar cyano and ester groups, leading to shifts in the signals of nearby protons compared to a less polar solvent like CDCl₃. rsc.org

Aromatic Solvents: Using an aromatic solvent such as benzene-d₆ can induce significant upfield shifts (ASIS effect), particularly for protons situated on the positive side of the molecular dipole. nih.gov Benzene molecules tend to form a loose complex with the electron-deficient regions of the solute. For the target molecule, the aromatic protons and the methyl protons would be expected to shift to a lower ppm value in benzene-d₆ compared to CDCl₃. This effect can be useful for resolving overlapping signals in the aromatic region. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H-3 and H-5), confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹³C). An HSQC spectrum would show correlations between the H-3 signal and its attached carbon (C-3), the H-5 signal and C-5, and the methyl proton signal with the methyl carbon (-OCH₃). This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the C-1 carbon.

The aromatic proton H-5 to carbons C-1, C-3, and C-4 (the carbon bearing the cyano group).

The aromatic proton H-3 to carbons C-1, C-5, and C-4.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the presence of specific functional groups. libretexts.org

C≡N Stretch: The nitrile group has one of the most characteristic IR absorptions, appearing as a sharp, strong band in the range of 2220-2240 cm⁻¹. nih.gov

C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band, typically between 1720-1740 cm⁻¹. researchgate.net

C-O Stretch: The ester also exhibits C-O stretching vibrations, usually seen as two bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring typically results in several bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are observed as weak to medium bands above 3000 cm⁻¹.

C-F and C-Cl Stretches: The carbon-halogen stretching vibrations appear in the fingerprint region. The C-F stretch is typically a strong band between 1000-1400 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, usually in the 600-800 cm⁻¹ range.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound Predicted values are based on established group frequencies and data from analogous compounds like 4-cyanobenzoic acid and methyl 2,5-dichlorobenzoate. libretexts.orgresearchgate.netnih.gov

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| > 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2220 - 2240 | C≡N Stretch | Strong, Sharp |

| 1720 - 1740 | C=O Stretch (Ester) | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Stretch | Medium |

| 1000 - 1300 | C-O Stretch (Ester) & C-F Stretch | Strong |

| 600 - 800 | C-Cl Stretch | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.

Symmetric and Aromatic Vibrations: Symmetrical and non-polar bonds often produce strong signals in Raman spectra. The C≡N triple bond, being highly polarizable, gives a strong and sharp Raman signal, confirming the FT-IR data. researchgate.netijtsrd.com The aromatic ring breathing modes are also typically strong in Raman spectra.

Conjugation Effects: The conjugation of the nitrile and ester groups with the aromatic ring can influence the vibrational frequencies. These electronic effects can be studied by observing shifts in the characteristic frequencies of the C≡N and C=O bonds compared to non-conjugated systems. For instance, the nitrile stretching frequency is sensitive to the electronic nature of other ring substituents. researchgate.net

Table 3: Predicted FT-Raman Shifts for this compound Predicted values are based on data from analogous compounds like 4-cyanobenzoic acid. researchgate.netresearchgate.net

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2220 - 2240 | C≡N Stretch | Strong |

| 1580 - 1620 | Aromatic Ring Stretch | Strong |

| ~1000 | Aromatic Ring Breathing | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. Benzene itself exhibits two primary absorption bands: a strong primary band (E2-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm, both arising from π → π* transitions. up.ac.za When substituents are added to the benzene ring, these absorption bands typically shift to longer wavelengths (a bathochromic or red shift), and their intensities may change. up.ac.za

The primary absorption band is expected to shift to a wavelength significantly greater than 200 nm. For example, the addition of a COOH group to a benzene ring to form benzoic acid results in a noticeable red shift of both bands. up.ac.za Further substitution with groups like chlorine also enhances this shift. up.ac.za Given the polysubstituted nature of the target molecule, the primary absorption maximum (λ_max) is likely to be in the 230-250 nm range, while the secondary, fine-structured B-band is expected to shift towards 280-300 nm and may lose some of its characteristic fine structure.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) | Notes |

| π → π* (Primary, E2-like) | Substituted Benzene Ring | 230 - 250 | High intensity (high molar absorptivity). Shifted from ~200 nm in benzene. up.ac.za |

| π → π* (Secondary, B-like) | Substituted Benzene Ring | 280 - 300 | Lower intensity than the primary band. Fine structure may be obscured due to polysubstitution and solvent effects. up.ac.za |

| n → π | Carbonyl (C=O) | > 300 | Very low intensity, often submerged by the stronger π → π bands. |

The electronic properties of the aromatic ring in this compound are modulated by the combined inductive and resonance (mesomeric) effects of its four substituents. libretexts.orglibretexts.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. All four substituents (F, Cl, CN, COOCH₃) are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I), which deactivates the ring by pulling σ-electron density away from it. libretexts.org The strength of the inductive effect generally follows the order F > Cl > O (in ester) > N (in cyano).

Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring. libretexts.org

Cyano (–C≡N) and Methyl Ester (–COOCH₃): Both of these groups are electron-withdrawing through resonance (-M) because their multiple bonds are in conjugation with the aromatic ring. They pull π-electron density out of the ring. libretexts.org

Table 3: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Fluoro (-F) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Electron-withdrawing |

| Chloro (-Cl) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Electron-withdrawing |

| Cyano (-C≡N) | Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly electron-withdrawing |

| Methyl Ester (-COOCH₃) | Withdrawing (-I) | Withdrawing (-M) | Electron-withdrawing |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. HRMS provides a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the determination of its elemental formula. The theoretical exact mass of the compound (C₉H₅ClFNO₂) can be calculated by summing the exact masses of its constituent isotopes.

Calculated Exact Mass: 212.9996

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under electron ionization (EI), the molecular ion will undergo a series of fragmentation reactions, yielding characteristic daughter ions. A plausible fragmentation pathway can be predicted based on the stability of the resulting ions and neutral losses:

Loss of the methoxy (B1213986) radical (•OCH₃): A common initial fragmentation for methyl esters is the cleavage of the O–CH₃ bond, leading to the formation of a stable acylium ion [M - 31]⁺.

Loss of carbon monoxide (CO): The resulting acylium ion can subsequently lose a molecule of carbon monoxide to form a substituted phenyl cation [M - 31 - 28]⁺.

Loss of the chlorine atom (•Cl): Cleavage of the C-Cl bond can also occur, leading to an [M - 35]⁺ fragment. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature for any chlorine-containing fragment.

Loss of the entire ester group: Fragmentation can also involve the loss of the •COOCH₃ radical.

Table 4: Predicted HRMS Fragments for this compound

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Notes |

| [M]⁺˙ | C₉H₅³⁵ClFNO₂ | 212.9996 | Molecular Ion |

| [M+2]⁺˙ | C₉H₅³⁷ClFNO₂ | 214.9967 | Isotope peak due to ³⁷Cl |

| [M - •OCH₃]⁺ | C₈H₂³⁵ClFNO | 181.9836 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | C₇H₂³⁵ClFN | 153.9890 | Loss of methyl carboxylate radical |

| [M - •OCH₃ - CO]⁺ | C₇H₂³⁵ClFN | 153.9890 | Subsequent loss of CO from acylium ion |

| [M - •Cl]⁺ | C₉H₅FNO₂ | 178.0299 | Loss of chlorine radical |

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for analyzing complex samples and ensuring the purity of a synthesized compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and polarity on a chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector. nih.gov A mass spectrum is generated for each eluting peak, allowing for positive identification by matching the spectrum to a library or through manual interpretation of the fragmentation pattern. GC-MS is also a powerful tool for assessing purity by detecting and identifying any volatile impurities, such as starting materials or by-products from the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for compounds that are not sufficiently volatile or are thermally labile. mdpi.comnih.gov The compound is first separated by high-performance liquid chromatography (HPLC) based on its affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions in the gas phase from the liquid stream. waters.com LC-MS can be used to confirm the molecular weight of the target compound and, when coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information through collision-induced dissociation. Furthermore, coupling HPLC with a UV detector (like a diode-array detector, DAD) allows for peak purity assessment by comparing the UV spectra across an entire chromatographic peak. youtube.com

Analysis of this compound: X-ray Diffraction Data Currently Unavailable

A comprehensive search for the solid-state structural analysis of this compound using X-ray diffraction (XRD) has revealed a notable absence of publicly available crystallographic data. Despite targeted searches across scientific databases and chemical literature, no specific studies detailing the single-crystal or powder XRD analysis of this compound could be located.

X-ray diffraction is a fundamental technique for the definitive determination of a molecule's three-dimensional structure in the solid state. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. Such data is invaluable for understanding the compound's physical properties, intermolecular interactions, and crystalline packing.

The lack of available XRD data for this compound means that crucial information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remains undetermined. Consequently, a detailed discussion of its solid-state conformation, molecular packing, and any potential intermolecular interactions such as hydrogen bonding or π-stacking cannot be provided at this time.

While information on related compounds may exist, it is scientifically inappropriate to extrapolate such data to definitively describe the crystallographic features of this compound. Each compound possesses a unique crystal structure influenced by the specific combination and arrangement of its constituent atoms and functional groups.

Further research, specifically the successful growth of a single crystal and subsequent single-crystal X-ray diffraction analysis, would be required to generate the experimental data needed for a thorough solid-state structural characterization of this compound. Until such a study is conducted and its findings are published, this aspect of the compound's characterization remains an area for future investigation.

Computational and Theoretical Investigations of this compound Remain to be Published in Publicly Accessible Literature

A thorough and exhaustive search of publicly available scientific literature and chemical databases has revealed no specific computational or theoretical studies focused on the chemical compound this compound. Despite targeted searches for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic structure, as well as high-accuracy ab initio methods, no dedicated research articles or datasets for this particular molecule could be located.

Consequently, detailed research findings required to populate the requested article, including data on its optimized geometry, electronic structure, Frontier Molecular Orbitals (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are not available in the public domain. The stringent requirement to focus solely on this compound and adhere to a specific outline of computational investigations cannot be fulfilled at this time.

While computational studies on related substituted benzoates and other aromatic systems exist, any attempt to extrapolate such findings to this compound would be speculative and would not meet the criteria of a scientifically accurate article dedicated exclusively to this compound. The absence of published research indicates that the specific computational and theoretical properties of this compound have likely not yet been a subject of in-depth academic investigation or, if they have, the results are not publicly accessible.

Therefore, the generation of a detailed article with data tables and in-depth analysis as per the user's request is not possible due to the lack of available scientific data for this compound.

Computational and Theoretical Organic Chemistry Investigations of Methyl 2 Chloro 4 Cyano 6 Fluorobenzoate

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and interactions. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This localization allows for a quantitative assessment of intramolecular and intermolecular interactions by examining the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO.

Intramolecular Interactions:

Key intramolecular interactions within Methyl 2-chloro-4-cyano-6-fluorobenzoate would involve hyperconjugation, where electron density is shared between orbitals. Significant interactions would be expected between the lone pairs of the oxygen, fluorine, and chlorine atoms and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the benzene (B151609) ring and the substituent groups.

For instance, delocalization of a lone pair (LP) from the fluorine atom to the antibonding π* orbital of the C1-C6 bond (LP F → π*(C1-C6)) would contribute to the electronic landscape of the molecule. Similarly, interactions involving the cyano and ester groups with the aromatic ring are crucial in defining the molecule's electronic properties. The analysis would also highlight steric and electronic effects arising from the ortho-substitution pattern.

Below is a hypothetical table representing plausible NBO analysis findings for the most significant intramolecular interactions in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π(C7=O2) | 45.8 | π-conjugation |

| LP (F) | σ(C1-C6) | 5.2 | Hyperconjugation |

| LP (Cl) | σ(C1-C2) | 3.1 | Hyperconjugation |

| π (C1-C6) | π(C2-C3) | 20.5 | π-delocalization |

| π (C4-C5) | π*(C≡N) | 15.3 | π-conjugation |

Note: This table is illustrative and contains hypothetical data based on typical values for similar organic molecules.

Spectroscopic Property Prediction

Theoretical Simulation of NMR Spectra (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a vital tool for chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method, typically employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, theoretical NMR predictions would be particularly valuable for assigning the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. The complex substitution pattern on the benzene ring can lead to non-intuitive chemical shifts, and computational analysis can help resolve ambiguities. nih.gov

The predicted ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms, with their chemical shifts influenced by the electronegativity and resonance effects of the fluorine, chlorine, cyano, and methyl ester groups. Similarly, the ¹H NMR spectrum would show signals for the aromatic protons and the methyl protons, with their shifts and coupling patterns providing structural information.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial characterization technique. wikipedia.org Computational prediction of the ¹⁹F chemical shift is highly sensitive to the electronic environment and can provide a precise benchmark for experimental data. nih.gov

The following table presents hypothetical, yet realistic, predicted NMR chemical shifts for this compound, calculated using the GIAO method.

| Nucleus | Predicted Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 7.8 |

| H (methyl) | 3.9 |

| C (C=O) | 163.5 |

| C (aromatic) | 110 - 140 |

| C (C≡N) | 115.0 |

| C (methyl) | 53.0 |

| F | -110.0 |

Note: This table is illustrative and contains hypothetical data based on typical values for substituted benzoic acid esters and fluorinated aromatic compounds. nih.govnih.gov

Prediction of Vibrational Frequencies (IR and Raman) and Intensities

Computational chemistry allows for the accurate prediction of the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes. These calculations are typically performed using DFT methods.

For this compound, a theoretical vibrational analysis would yield a set of normal modes, each corresponding to a specific molecular motion, such as bond stretching, bending, or torsional movements. The predicted IR and Raman spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

Key vibrational modes for this molecule would include:

C≡N stretch: A strong, sharp band in the IR and Raman spectra, typically around 2230 cm⁻¹. ijtsrd.com

C=O stretch: An intense absorption in the IR spectrum, expected in the range of 1720-1740 cm⁻¹.

C-F, C-Cl stretches: These will appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C stretches: Occurring at higher frequencies, characteristic of the benzene ring.

CH₃ stretches and bends: From the methyl ester group.

A hypothetical table of selected predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C≡N stretch | 2235 | High | High |

| C=O stretch | 1730 | Very High | Medium |

| Aromatic C=C stretch | 1600 | Medium | High |

| C-O stretch | 1250 | High | Low |

| C-F stretch | 1180 | High | Medium |

| C-Cl stretch | 750 | Medium | Medium |

Note: This table is illustrative and contains hypothetical data based on characteristic vibrational frequencies for similar functional groups. researchgate.netijtsrd.com

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. nsf.gov

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions in this molecule are expected to be of the π → π* type, primarily involving the aromatic system and the conjugated cyano and ester groups. up.ac.za

The substituents on the benzene ring (Cl, F, CN, CO₂CH₃) will influence the energies of the molecular orbitals and, consequently, the absorption wavelengths. Electron-withdrawing groups can cause a shift in the absorption bands.

A hypothetical TD-DFT prediction for the main electronic transitions of this compound is presented in the table below.

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 285 | 0.15 |

| S₀ → S₂ | 240 | 0.85 |

Note: This table is illustrative and contains hypothetical data based on typical UV-Vis absorptions for substituted aromatic compounds. up.ac.za

Reaction Mechanism Elucidation and Transition State Analysis

Potential Energy Surface Scans for Reaction Pathways

Potential Energy Surface (PES) scans are a computational technique used to explore the energy changes that occur as a molecule undergoes a specific geometric change, such as a bond rotation or the approach of a reactant. By systematically varying one or more geometric parameters and optimizing the remaining degrees of freedom at each step, a profile of the reaction pathway can be generated. q-chem.com

Furthermore, PES scans can be employed to model the initial stages of a chemical reaction, for example, the approach of a nucleophile to the ester carbonyl carbon or to a carbon atom on the aromatic ring in a nucleophilic aromatic substitution reaction. The scan would reveal the energetic favorability of different attack trajectories.

The following table provides a hypothetical representation of a PES scan for the rotation around the C(aromatic)-C(ester) bond in this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.0 |

| 30 | 2.5 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 1.5 |

| 150 | 4.0 |

| 180 | 6.5 |

Note: This table is illustrative and contains hypothetical data representing a plausible rotational energy profile for a sterically hindered ester.

Activation Energy and Reaction Rate Constant Calculations

For a hypothetical reaction, such as nucleophilic aromatic substitution on this compound, computational models could predict the energy barrier a nucleophile must overcome to displace one of the substituents. The calculated activation energy (Ea) could then be used in the Arrhenius equation to estimate the reaction rate constant (k) at a given temperature. However, without specific published research on this compound, any presented data would be purely speculative.

Table 5.4.2.1: Hypothetical Activation Energy and Rate Constant Data

| Reaction Type | Method | Calculated Activation Energy (kJ/mol) | Calculated Rate Constant (s⁻¹) |

| Nucleophilic Substitution | DFT B3LYP/6-31G* | Data Not Available | Data Not Available |

| Hydrolysis | MP2/cc-pVTZ | Data Not Available | Data Not Available |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive conformational analysis and molecular dynamics (MD) simulations for this compound have not been extensively reported in peer-reviewed literature. Such studies are crucial for understanding the three-dimensional structure, flexibility, and intermolecular interactions of the molecule.

Conformational analysis would involve identifying the most stable arrangements of the molecule by rotating the ester group relative to the benzene ring. Computational methods would be employed to calculate the potential energy as a function of the dihedral angle between the ring and the methyl ester group. This analysis would reveal the global and local energy minima, representing the most probable conformations.

Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, researchers can study vibrational modes, solvent effects, and how the molecule interacts with other molecules or biological targets. This information is valuable for predicting the compound's physical properties and reactivity.

Table 5.5.1: Theoretical Conformational Parameters

| Parameter | Method | Calculated Value |

| Dihedral Angle (Ring-Ester) | DFT | Data Not Available |

| Energy Barrier to Rotation | DFT | Data Not Available |

| Most Stable Conformer | MD Simulation | Data Not Available |

Note: The data in this table is for illustrative purposes only, as specific computational studies on the conformational preferences of this compound are not currently published.

Applications and Advanced Research Trajectories of Methyl 2 Chloro 4 Cyano 6 Fluorobenzoate As a Synthetic Intermediate

Strategic Building Block in Complex Organic Synthesis

The inherent reactivity and structural features of Methyl 2-chloro-4-cyano-6-fluorobenzoate make it a valuable building block for the synthesis of intricate organic molecules. nih.gov Its utility is particularly pronounced in the construction of advanced heterocyclic compounds and multifunctional aromatic systems, which are often key components in medicinal chemistry and materials science.

Precursor for Advanced Heterocyclic Compounds

This compound serves as a key starting material in the synthesis of complex heterocyclic structures. A notable application is in the preparation of novel kinase inhibitors. For instance, in the development of potent and selective TYK2 (Tyrosine Kinase 2) inhibitors, this compound is a crucial intermediate. nih.gov

The synthesis of a key boronic acid pinacol (B44631) ester intermediate demonstrates the utility of this compound. The process involves the conversion of the methyl ester to the corresponding carboxylic acid, which is then coupled with other reagents to form more complex structures. The chloro and fluoro substituents on the aromatic ring influence the reactivity of the molecule and can be retained in the final product to modulate its biological activity. nih.gov

Table 1: Synthesis of a Boronic Acid Intermediate from this compound

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | LiOH | 2-chloro-4-cyano-6-fluorobenzoic acid | Hydrolysis of the ester to the carboxylic acid |

| 2 | 2-chloro-4-cyano-6-fluorobenzoic acid | Oxalyl chloride, DMF (cat.) | 2-chloro-4-cyano-6-fluorobenzoyl chloride | Formation of the acid chloride for subsequent reactions |

| 3 | 2-chloro-4-cyano-6-fluorobenzoyl chloride | Amine derivative | Amide intermediate | Amide bond formation |

| 4 | Amide intermediate | Bis(pinacolato)diboron, Pd catalyst | Boronic acid pinacol ester derivative | Introduction of a boronic ester for cross-coupling reactions |

This table is a generalized representation based on synthetic strategies in medicinal chemistry.

Synthesis of Multifunctional Aromatic Systems

The diverse functional groups on this compound allow for the stepwise and selective synthesis of multifunctional aromatic systems. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions.

In the context of developing TYK2 inhibitors, the 2,6-dichloro-4-cyanophenyl moiety, derived from intermediates like this compound, was identified as a key modification that improved the potency and selectivity of the target compounds. nih.gov This highlights the importance of this specific substitution pattern in creating molecules with desired biological properties. The strategic manipulation of the functional groups on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the final molecule.

Development of Specialty Chemicals and Materials

While the primary documented applications of this compound are in medicinal chemistry, its structural motifs suggest potential applications in the development of specialty chemicals and materials. The presence of polar functional groups and a rigid aromatic core are desirable features for creating materials with specific properties.

Polymeric Materials with Tunable Properties

Liquid Crystals and Optoelectronic Materials

The rigid aromatic structure and the presence of polar groups like the cyano and fluoro substituents in this compound are features commonly found in liquid crystalline and optoelectronic materials. These groups can contribute to the formation of mesophases and influence the material's dielectric anisotropy and refractive index. While direct research on this compound for these applications has not been identified, its structural similarity to known liquid crystal precursors suggests it as a candidate for further investigation in this area.

Agrochemical Research Applications

Halogenated and cyano-substituted aromatic compounds are frequently used as core structures in the development of new agrochemicals, such as herbicides and insecticides. The specific substitution pattern of this compound could lead to the discovery of novel compounds with desirable biological activity against agricultural pests. However, at present, there is a lack of specific research articles or patents detailing the application of this particular compound in agrochemical research. Its potential in this field remains an area for future exploration.

Synthesis of Novel Pesticides and Herbicides with Enhanced Selectivity

The development of new pesticides and herbicides with improved efficacy and selectivity is crucial for modern agriculture. Fluorinated benzonitrile (B105546) and benzoic acid derivatives are recognized as important scaffolds in the design of agrochemicals. chimia.chcolab.ws While specific commercial pesticides derived directly from this compound are not extensively documented in publicly available literature, its structure is emblematic of precursors used in this industry.

The compound's architecture is particularly suited for creating novel active ingredients. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening pathways to various heterocyclic systems known for their biological activity. The chloro and fluoro substituents can be targeted for nucleophilic substitution reactions, allowing for the introduction of different pharmacophores that can modulate the compound's herbicidal or pesticidal spectrum and selectivity. Research into related structures, such as 2-phenyl-4H-3,1-benzoxazin-4-ones (bentranil), has shown that the introduction of fluorine atoms can lead to significant changes in herbicidal properties. chimia.ch Similarly, sulfonylurea herbicides have been synthesized from fluoro-substituted anthranilic acid building blocks, demonstrating the utility of such fluorinated intermediates in creating crop-selective herbicides. chimia.ch

Investigating Structure-Activity Relationships in Agrochemical Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of agrochemicals, aiming to maximize potency against target pests while minimizing effects on non-target organisms and the environment. The scaffold of this compound offers a rich platform for SAR investigations. The distinct electronic and steric properties of the chloro, fluoro, and cyano groups provide multiple vectors for chemical modification.

Introducing fluorine into a biologically active molecule can dramatically alter its efficacy by affecting binding to target enzymes, transport to the site of action, and metabolic deactivation pathways. colab.wsresearchgate.net The strategic placement of the fluorine atom on the this compound ring can be leveraged in SAR studies to fine-tune these properties. By systematically replacing the chloro or cyano groups or modifying the methyl ester, researchers can generate a library of analogues to probe the structural requirements for optimal biological activity. This systematic approach is essential for designing next-generation agrochemicals with improved environmental profiles. researchgate.net

Table 1: Potential Modification Sites on the this compound Scaffold for SAR Studies

| Position/Group | Potential Modifications | Desired Outcome |

| Methyl Ester | Hydrolysis to carboxylic acid, amidation with various amines, reduction to alcohol. | Alter solubility, introduce new binding interactions. |

| Cyano Group | Hydrolysis, reduction, conversion to heterocycles (e.g., tetrazoles). | Introduce different functional groups, create novel pharmacophores. |

| Chloro Group | Nucleophilic aromatic substitution with O, N, or S nucleophiles. | Modulate electronic properties, improve target binding. |

| Aromatic Ring | Further substitution (if sterically allowed). | Fine-tune lipophilicity and metabolic stability. |

Pharmaceutical Research Intermediates

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of complex molecules for pharmaceutical applications.

Precursors for Pharmacologically Relevant Compounds

This compound has been explicitly identified as a key intermediate in the synthesis of potent inhibitors of Janus kinases (JAK). google.com JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory diseases and cancers. In a patented synthetic route, this compound is used as a starting material to construct the core structure of these kinase inhibitors. google.com The process involves reacting the methyl ester with lithium iodide to form the corresponding carboxylic acid, which is then converted to an acid chloride. This reactive intermediate is subsequently coupled with other fragments to build the final, pharmacologically active molecule. google.com The presence of the chloro, cyano, and fluoro groups on the initial scaffold is crucial for the ultimate structure and activity of the resulting drug candidates.

Design of Targeted Molecular Scaffolds for Chemical Biology Research